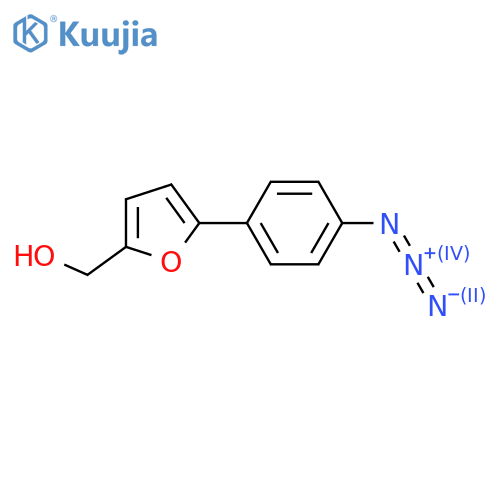

Cas no 232926-10-2 (5-(4-azidophenyl)furan-2-ylmethanol)

232926-10-2 structure

商品名:5-(4-azidophenyl)furan-2-ylmethanol

CAS番号:232926-10-2

MF:C11H9N3O2

メガワット:215.208061933517

MDL:MFCD24456222

CID:5184658

PubChem ID:10584773

5-(4-azidophenyl)furan-2-ylmethanol 化学的及び物理的性質

名前と識別子

-

- 5-(4-Azidophenyl)-2-furanmethanol (ACI)

- [5-(4-Azidophenyl)furan-2-yl]methanol

- 2-Furanmethanol, 5-(4-azidophenyl)- (9CI, ACI)

- 5-(4-azidophenyl)furan-2-ylmethanol

-

- MDL: MFCD24456222

- インチ: 1S/C11H9N3O2/c12-14-13-9-3-1-8(2-4-9)11-6-5-10(7-15)16-11/h1-6,15H,7H2

- InChIKey: LBTLNOVGHVKPMY-UHFFFAOYSA-N

- ほほえんだ: [N-]=[N+]=NC1C=CC(C2=CC=C(CO)O2)=CC=1

5-(4-azidophenyl)furan-2-ylmethanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-336786-2.5g |

[5-(4-azidophenyl)furan-2-yl]methanol |

232926-10-2 | 2.5g |

$2268.0 | 2023-09-03 | ||

| Enamine | EN300-336786-0.1g |

[5-(4-azidophenyl)furan-2-yl]methanol |

232926-10-2 | 0.1g |

$1019.0 | 2023-09-03 | ||

| Enamine | EN300-336786-0.05g |

[5-(4-azidophenyl)furan-2-yl]methanol |

232926-10-2 | 0.05g |

$972.0 | 2023-09-03 | ||

| Enamine | EN300-336786-5g |

[5-(4-azidophenyl)furan-2-yl]methanol |

232926-10-2 | 5g |

$3355.0 | 2023-09-03 | ||

| Enamine | EN300-336786-10g |

[5-(4-azidophenyl)furan-2-yl]methanol |

232926-10-2 | 10g |

$4974.0 | 2023-09-03 | ||

| Enamine | EN300-336786-0.5g |

[5-(4-azidophenyl)furan-2-yl]methanol |

232926-10-2 | 0.5g |

$1111.0 | 2023-09-03 | ||

| Enamine | EN300-336786-1.0g |

[5-(4-azidophenyl)furan-2-yl]methanol |

232926-10-2 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-336786-5.0g |

[5-(4-azidophenyl)furan-2-yl]methanol |

232926-10-2 | 5.0g |

$3355.0 | 2023-02-23 | ||

| Enamine | EN300-336786-0.25g |

[5-(4-azidophenyl)furan-2-yl]methanol |

232926-10-2 | 0.25g |

$1065.0 | 2023-09-03 | ||

| Enamine | EN300-336786-10.0g |

[5-(4-azidophenyl)furan-2-yl]methanol |

232926-10-2 | 10.0g |

$4974.0 | 2023-02-23 |

5-(4-azidophenyl)furan-2-ylmethanol 関連文献

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

232926-10-2 (5-(4-azidophenyl)furan-2-ylmethanol) 関連製品

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 1189426-16-1(Sulfadiazine-13C6)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量